molecular formula C13H26O3 B585606 5-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-ethyl-1-hexanol CAS No. 1346601-44-2

5-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-ethyl-1-hexanol

Cat. No.: B585606
CAS No.: 1346601-44-2
M. Wt: 230.348
InChI Key: KEKRYQLBRXWWNQ-UHFFFAOYSA-N
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Description

5-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-ethyl-1-hexanol is an organic compound with the molecular formula C12H24O3 It is a derivative of hexanol, featuring an ethyl group and an oxan-2-yloxy group attached to the hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-ethyl-1-hexanol typically involves the reaction of 2-ethylhexanol with oxirane under acidic or basic conditions. The reaction proceeds through the opening of the oxirane ring, leading to the formation of the oxan-2-yloxy group. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of optimized catalysts and reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-ethyl-1-hexanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-ethyl-5-(oxan-2-yloxy)hexan-1-one or 2-ethyl-5-(oxan-2-yloxy)hexanal.

    Reduction: Formation of 2-ethyl-5-(oxan-2-yloxy)hexane.

    Substitution: Formation of 2-ethyl-5-(oxan-2-yloxy)hexyl halides or amines.

Scientific Research Applications

5-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-ethyl-1-hexanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-ethyl-1-hexanol depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, leading to changes in cellular function. The oxan-2-yloxy group can enhance the compound’s solubility and bioavailability, making it more effective in its intended application.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylhexanol: A precursor in the synthesis of 5-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-ethyl-1-hexanol.

    Hexanol: A structurally similar compound without the ethyl and oxan-2-yloxy groups.

    Oxan-2-yloxy derivatives: Compounds with similar functional groups but different alkyl chains.

Uniqueness

This compound is unique due to the presence of both the ethyl and oxan-2-yloxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-ethyl-5-(oxan-2-yloxy)hexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3/c1-3-12(10-14)8-7-11(2)16-13-6-4-5-9-15-13/h11-14H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKRYQLBRXWWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)OC1CCCCO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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